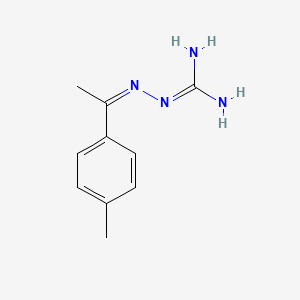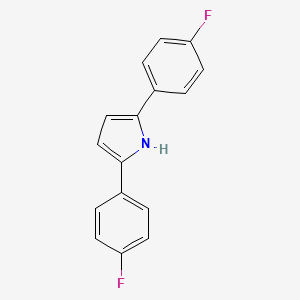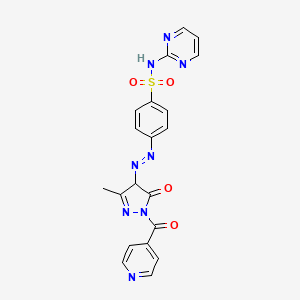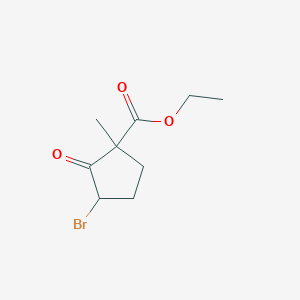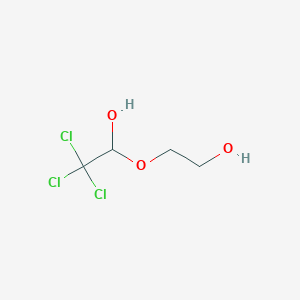![molecular formula C17H24F2N2O4 B14012718 benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate](/img/structure/B14012718.png)
benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amino group, and a difluoropropyl moiety. Its unique chemical properties make it valuable for applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate typically involves multiple steps. One common approach is to start with the tert-butoxycarbonyl-protected amino acid, which is then reacted with difluoropropylamine under controlled conditions. The resulting intermediate is further reacted with benzyl chloroformate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a precursor for the development of drugs targeting specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mecanismo De Acción
The mechanism of action of benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoropropyl group enhances its binding affinity, while the tert-butoxycarbonyl group provides stability and selectivity. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
- Benzyl N-[3-(tert-butoxycarbonylamino)-propyl]-N-methyl-carbamate
- Benzyl N-[3-(tert-butoxycarbonylamino)-2-fluoro-propyl]-N-methyl-carbamate
- Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-dichloro-propyl]-N-methyl-carbamate
Uniqueness: Benzyl N-[3-(tert-butoxycarbonylamino)-2,2-difluoro-propyl]-N-methyl-carbamate stands out due to the presence of the difluoropropyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds .
Propiedades
Fórmula molecular |
C17H24F2N2O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
benzyl N-[2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-methylcarbamate |
InChI |
InChI=1S/C17H24F2N2O4/c1-16(2,3)25-14(22)20-11-17(18,19)12-21(4)15(23)24-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,20,22) |
Clave InChI |
BJELWPUOKGJLTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CN(C)C(=O)OCC1=CC=CC=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


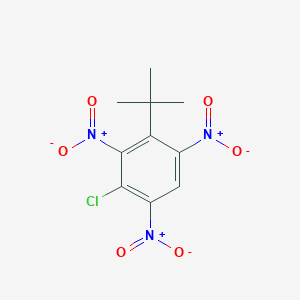
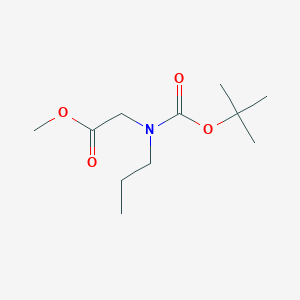

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
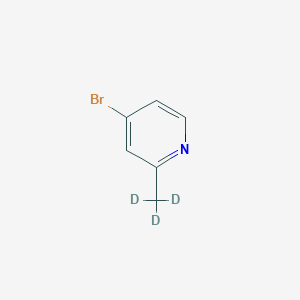
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
